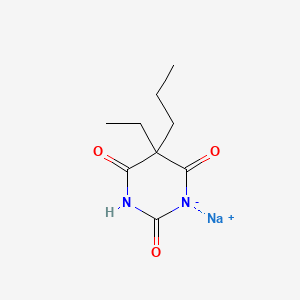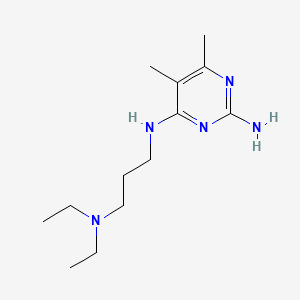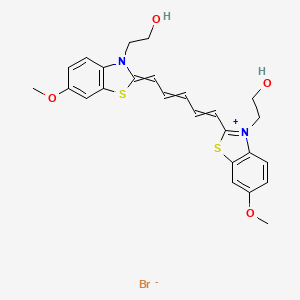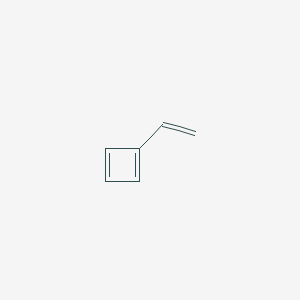
1-Ethenylcyclobuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethenylcyclobutadiene is an organic compound that consists of a cyclobutadiene ring with an ethenyl group attached. Cyclobutadiene itself is a highly reactive molecule due to its antiaromatic nature, making it an interesting subject for chemical research. The addition of an ethenyl group to cyclobutadiene introduces further complexity and potential for unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethenylcyclobutadiene typically involves the preparation of cyclobutadiene derivatives followed by the introduction of the ethenyl group. One common method involves the use of cyclobutadieneiron tricarbonyl complexes, which stabilize the otherwise highly reactive cyclobutadiene. The ethenyl group can then be introduced through various organic reactions, such as the Wittig reaction or Heck coupling.
Industrial Production Methods
Industrial production of ethenylcyclobutadiene is not well-documented due to the compound’s instability and reactivity. laboratory-scale synthesis often involves the use of low temperatures and inert atmospheres to prevent decomposition and unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Ethenylcyclobutadiene undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated products.
Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ethenylcyclobutadiene epoxides, while reduction can produce ethenylcyclobutane.
Scientific Research Applications
Ethenylcyclobutadiene has several applications in scientific research:
Chemistry: It is used as a model compound to study antiaromaticity and the behavior of reactive intermediates.
Biology: Research into its potential biological activity is ongoing, although its high reactivity poses challenges.
Industry: Its applications in industry are primarily in the field of materials science, where it can be used to create novel polymers and other materials.
Mechanism of Action
The mechanism of action of ethenylcyclobutadiene involves its interaction with various molecular targets through its reactive ethenyl and cyclobutadiene moieties. The compound can participate in cycloaddition reactions, forming new ring structures. Its antiaromatic nature also makes it a useful tool for studying electron delocalization and molecular stability.
Comparison with Similar Compounds
Similar Compounds
Cyclobutadiene: The parent compound, known for its high reactivity and antiaromaticity.
Cyclooctatetraene: Another antiaromatic compound with a larger ring structure.
Benzene: An aromatic compound that contrasts with the antiaromatic nature of cyclobutadiene.
Uniqueness
Ethenylcyclobutadiene is unique due to the combination of the ethenyl group and the cyclobutadiene ring
Properties
CAS No. |
63943-67-9 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
ethenylcyclobutadiene |
InChI |
InChI=1S/C6H6/c1-2-6-4-3-5-6/h2-5H,1H2 |
InChI Key |
KZDURZABPHPZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)
![(2-Chloroethoxy)[2-(2,5-dimethoxyphenyl)ethenyl]oxophosphanium](/img/structure/B14507919.png)
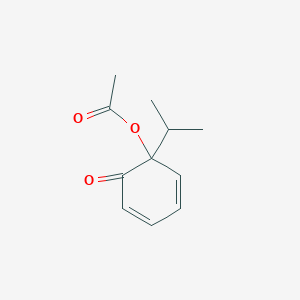
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
